
L-Glutamic acid, N-((((1S)-1-carboxy-5-((((4-iodophenyl)amino)carbonyl)amino)pentyl)amino)carbonyl)-
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von MIP-1095 beinhaltet die Radiojodierung des Trimethylzinn-MIP-1095-Tri-tert-butylester-Vorläufers mit Natriumiodid (NaI), gefolgt von der Deprotektion der tert-Butylestergruppen. Die Reaktion ist optimiert, um eine hohe radiochemische Ausbeute (RCY), radiochemische Reinheit (RCP) und spezifische Aktivität (SA) zu erreichen. Die Radiojodierung ist im pH-Bereich von 1-2 mit einer Reaktionszeit von 10 Minuten am effizientesten. Die Deprotektion der tert-Butylestergruppen erfolgt in 35 Minuten .
Analyse der chemischen Reaktionen
MIP-1095 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine radiomarkierte Jodkomponente betreffen. Die Verbindung ist so konzipiert, dass sie spezifisch an PSMA bindet, das in Prostatakrebszellen überexprimiert wird. Zu den wichtigsten Reaktionen gehören:
Analyse Chemischer Reaktionen
MIP-1095 undergoes various chemical reactions, primarily involving its radiolabeled iodine component. The compound is designed to bind specifically to PSMA, which is overexpressed in prostate cancer cells. The major reactions include:
Wissenschaftliche Forschungsanwendungen
Biological Significance
L-Glutamic acid plays a crucial role in various physiological processes, particularly in the central nervous system. It functions as a neurotransmitter and is involved in synaptic plasticity, which is essential for learning and memory. The specific derivative MIP-1095 has been studied for its inhibitory effects on GCPII, an enzyme implicated in several neurological disorders and prostate cancer.
Inhibition of Glutamate Carboxypeptidase II
MIP-1095 has shown promising results as an inhibitor of glutamate carboxypeptidase II, with notable pharmacological parameters:
Parameter | Value |
---|---|
IC50 | 0.02 nM |
Ki | 0.0 - 0.01 nM |
These values indicate a high potency of MIP-1095 as an inhibitor, suggesting its potential use in therapeutic applications targeting neurological disorders and cancer .
Potential in Imaging Techniques
Compounds like MIP-1095 can be utilized as imaging agents for prostate cancer due to their ability to bind selectively to GCPII. This selectivity allows for enhanced imaging contrast and accuracy in diagnosing prostate tumors .
Study on GCPII Inhibitors
A study published by Barinka et al. explored various urea-based inhibitors of GCPII, including MIP-1095. The researchers determined the high-resolution crystal structure of GCPII in complex with these inhibitors, revealing critical interactions that enhance their inhibitory efficacy. The study highlighted the invariant glutarate moiety within the S1' pocket of the enzyme, which is essential for binding .
Neuroprotective Effects
Research indicates that inhibitors like MIP-1095 may exert neuroprotective effects by modulating glutamate levels in the brain. Elevated glutamate is associated with excitotoxicity and neurodegenerative diseases; thus, inhibiting enzymes that regulate glutamate can be beneficial .
Wirkmechanismus
MIP-1095 exerts its effects by selectively targeting and binding to the extracellular domain of PSMA. Upon binding, the radiolabeled iodine-131 delivers cytotoxic radiation specifically to PSMA-expressing cancer cells. This targeted approach minimizes damage to surrounding healthy tissues while effectively treating the cancer cells .
Vergleich Mit ähnlichen Verbindungen
MIP-1095 wird mit anderen PSMA-gerichteten Verbindungen wie MIP-1072 und RPS-027 verglichen:
MIP-1095 zeichnet sich durch seine hohe Tumorausnahme und seine verlängerte Retention in Krebszellen aus, was es zu einem hochwirksamen Radiopharmazeutikum für diagnostische und therapeutische Zwecke macht.
Biologische Aktivität
L-Glutamic acid, specifically the compound N-((((1S)-1-carboxy-5-((((4-iodophenyl)amino)carbonyl)amino)pentyl)amino)carbonyl)-, is a derivative of the amino acid glutamic acid. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and as an inhibitor of glutamate carboxypeptidase II (GCPII).
The molecular formula for this compound is , and it features a complex structure that includes a 4-iodophenyl group, which is significant for its biological activity. The compound is classified as a glutamate derivative, which is known for its role in neurotransmission and various metabolic processes.
The primary mechanism of action for this compound appears to involve its interaction with GCPII, an enzyme implicated in the metabolism of glutamate. Inhibitors of GCPII have been explored for their therapeutic potential in treating conditions such as prostate cancer and neurological disorders. The presence of the iodophenyl group enhances the binding affinity of the compound to GCPII, which is crucial for its inhibitory activity.
Biological Activity Data
Recent studies have quantified the biological activity of this compound through IC50 and Ki values, which reflect its potency as an inhibitor:
Compound Name | IC50 (nM) | Ki (nM) |
---|---|---|
N-{[(1S)-1-Carboxy-5-{[(4-Iodophenyl)carbonyl]amino}pentyl]carbamoyl}-L-Glutamic Acid | 0.02 | 0.0, 0.01 |
These values indicate that this compound exhibits potent inhibitory activity against GCPII, suggesting its potential utility in therapeutic applications targeting this enzyme .
Case Studies and Research Findings
- Inhibition Studies : Research has demonstrated that compounds similar to L-Glutamic acid derivatives can inhibit GCPII effectively. For instance, a study reported various inhibitors with IC50 values ranging from nanomolar to micromolar concentrations, highlighting the significance of structural modifications in enhancing efficacy .
- Therapeutic Applications : The inhibition of GCPII has implications in treating prostate cancer and other neurological disorders. Compounds like L-Glutamic acid derivatives are being investigated as radiolabeled agents for targeted therapy, showcasing their potential in precision medicine .
- Toxicity and Side Effects : While promising, some studies have noted adverse effects associated with high doses of GCPII inhibitors, including renal toxicity. This necessitates careful dose management and further investigations into the long-term safety profiles of these compounds .
Eigenschaften
CAS-Nummer |
949575-22-8 |
---|---|
Molekularformel |
C19H25IN4O8 |
Molekulargewicht |
564.3 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)carbamoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C19H25IN4O8/c20-11-4-6-12(7-5-11)22-18(31)21-10-2-1-3-13(16(27)28)23-19(32)24-14(17(29)30)8-9-15(25)26/h4-7,13-14H,1-3,8-10H2,(H,25,26)(H,27,28)(H,29,30)(H2,21,22,31)(H2,23,24,32)/t13-,14-/m0/s1 |
InChI-Schlüssel |
LFEGKCKGGNXWDV-KBPBESRZSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Isomerische SMILES |
C1=CC(=CC=C1NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(3-(1-carboxy-5-(3-(4-iodobphenyl)ureido)pentyl)ureido)pentanedioic acid MIP 1095 MIP-1095 MIP1095 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.